molecular formula C19H15FN6OS B2848977 N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891104-20-4

N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2848977
CAS RN: 891104-20-4
M. Wt: 394.43
InChI Key: ZURCDMRRCIRZMR-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H15FN6OS and its molecular weight is 394.43. The purity is usually 95%.
BenchChem offers high-quality N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

One of the primary applications of compounds related to N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is in anticancer research. For instance, derivatives of this compound have been investigated for their antiproliferative activities against various human cancer cell lines. Modifications to the compound, such as replacing the acetamide group with an alkylurea moiety, have shown to retain antiproliferative activity and inhibit the PI3Ks and mTOR pathways while reducing acute oral toxicity. Additionally, some derivatives have demonstrated the ability to efficaciously inhibit tumor growth in mouse models, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Antioxidant Properties

Another research application of related compounds includes investigating their antioxidant properties. Triazolo-thiadiazoles, structurally similar to the compound , have been studied for their in vitro antioxidant activity using spectrophotometric methods. These studies have found that certain derivatives exhibit potent antioxidant activities compared to standard antioxidants in various assays, highlighting their potential as antioxidant agents (D. Sunil et al., 2010).

Antimicrobial and Antifungal Activities

Compounds structurally related to N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide have also been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a new series of derivatives were screened for in vitro antibacterial, antifungal, and anti-tuberculosis activities, demonstrating a wide range of pharmaceutical activities and potential for the development of new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).

Herbicidal Activity

In addition to medical applications, derivatives of this compound have been explored for their potential as herbicides. For instance, triazolopyrimidine-2-sulfonamide derivatives have been identified as potent acetohydroxyacid synthase inhibitors, a key enzyme in plant growth, indicating their utility in agricultural settings as herbicidal agents. Modifications to improve herbicidal activity and environmental degradation rates have been a focus, leading to compounds with promising herbicidal efficacy and safety profiles for crops such as rice, maize, and wheat (Chao-Nan Chen et al., 2009).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c20-14-6-4-13(5-7-14)11-22-18(27)12-28-19-24-23-17-9-8-16(25-26(17)19)15-3-1-2-10-21-15/h1-10H,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURCDMRRCIRZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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